molecular formula C24H38O4 B14270723 Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate CAS No. 166521-08-0

Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate

Cat. No.: B14270723
CAS No.: 166521-08-0
M. Wt: 390.6 g/mol
InChI Key: WCOGJMOUNVGCLA-UHFFFAOYSA-N
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Description

Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate: is an ester compound formed from the reaction between butanedioic acid and 3,7-dimethylocta-2,6-dien-1-ol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate typically involves the esterification reaction between butanedioic acid and 3,7-dimethylocta-2,6-dien-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the ester functional group, where nucleophiles such as amines or alcohols can replace the ester group, forming new compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, alcohols, under mild to moderate temperatures.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, ketones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Chemistry: Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study the effects of esters on biological systems. It can be used in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in the pharmaceutical industry, particularly in the formulation of new medications. Its ester functional group can be modified to enhance drug delivery and efficacy.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant aroma makes it a valuable ingredient in the formulation of perfumes and other scented products.

Mechanism of Action

The mechanism of action of Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis in the presence of enzymes, leading to the release of butanedioic acid and 3,7-dimethylocta-2,6-dien-1-ol. These products can then interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

  • (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
  • (E)-3,7-Dimethylocta-2,6-dien-1-yl isobutyrate
  • (E)-3,7-Dimethylocta-2,6-dien-1-yl tetradecanoate
  • (E)-3,7-Dimethylocta-2,6-dien-1-yl decanoate

Uniqueness: Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate is unique due to its specific ester linkage between butanedioic acid and 3,7-dimethylocta-2,6-dien-1-ol This specific structure imparts distinct chemical and physical properties, making it valuable in various applications

Properties

CAS No.

166521-08-0

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

bis(3,7-dimethylocta-2,6-dienyl) butanedioate

InChI

InChI=1S/C24H38O4/c1-19(2)9-7-11-21(5)15-17-27-23(25)13-14-24(26)28-18-16-22(6)12-8-10-20(3)4/h9-10,15-16H,7-8,11-14,17-18H2,1-6H3

InChI Key

WCOGJMOUNVGCLA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCOC(=O)CCC(=O)OCC=C(C)CCC=C(C)C)C)C

Origin of Product

United States

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